molecular formula C9H8F2O B063410 1-(2,5-Difluoro-4-methylphenyl)ethanone CAS No. 178696-17-8

1-(2,5-Difluoro-4-methylphenyl)ethanone

Cat. No.: B063410
CAS No.: 178696-17-8
M. Wt: 170.16 g/mol
InChI Key: QQXDPAKYZUVNLU-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8F2O It is a derivative of ethanone, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a methyl group at the 4 position

Preparation Methods

The synthesis of 1-(2,5-Difluoro-4-methylphenyl)ethanone typically involves the fluorination of 4-methylacetophenone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane, with the temperature maintained between 0°C and room temperature to ensure selective fluorination at the desired positions .

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often employ similar fluorinating agents but optimize reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-(2,5-Difluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the fluorine atoms under appropriate conditions.

Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include alcohols, carboxylic acids, and substituted derivatives .

Scientific Research Applications

1-(2,5-Difluoro-4-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Research explores its potential as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2,5-Difluoro-4-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, making it a potent inhibitor or modulator of certain biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,5-Difluoro-4-methylphenyl)ethanone can be compared with other fluorinated ethanones, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.

Properties

IUPAC Name

1-(2,5-difluoro-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDPAKYZUVNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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